N-[(1s,3s)-3-fluorocyclobutyl]benzamide
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Overview
Description
N-[(1s,3s)-3-fluorocyclobutyl]benzamide is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . This compound is characterized by the presence of a fluorocyclobutyl group attached to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[(1s,3s)-3-fluorocyclobutyl]benzamide typically involves the reaction of 3-fluorocyclobutanone with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(1s,3s)-3-fluorocyclobutyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
N-[(1s,3s)-3-fluorocyclobutyl]benzamide is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-[(1s,3s)-3-fluorocyclobutyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclobutyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(1s,3s)-3-fluorocyclobutyl]benzamide can be compared with other similar compounds, such as:
N-[(1s,3s)-3-(fluoromethyl)cyclobutyl]benzamide: This compound has a similar structure but with a fluoromethyl group instead of a fluorocyclobutyl group, leading to different chemical and biological properties.
N-[(1s,3s)-3-chlorocyclobutyl]benzamide:
The uniqueness of this compound lies in its specific fluorocyclobutyl group, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
CAS No. |
2397600-26-7 |
---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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